
2-Fluoro-6-nitrophenylacetonitrile
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Overview
Description
2-Fluoro-6-nitrophenylacetonitrile is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a cyanide group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-nitrophenylacetonitrile typically involves the nitration of 6-fluorobenzyl cyanide. This process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the benzyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-nitrophenylacetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The cyanide group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-Fluoro-2-aminobenzyl cyanide.
Substitution: Various substituted benzyl cyanides depending on the nucleophile used.
Oxidation: 6-Fluoro-2-nitrobenzoic acid.
Scientific Research Applications
2-Fluoro-6-nitrophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and detection.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-nitrophenylacetonitrile involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. The cyanide group can also participate in various biochemical pathways, potentially inhibiting certain enzymes or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-aminobenzyl cyanide
- 6-Fluoro-2-nitrobenzoic acid
- 2-Nitrobenzyl cyanide
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Biological Activity
2-Fluoro-6-nitrophenylacetonitrile is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, along with a cyano group. Its molecular formula is C8H6FNO2, and it has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal properties, and potential applications in drug development.
The unique combination of functional groups in this compound contributes to its reactivity and biological activity:
- Fluorine Atom : Enhances lipophilicity, potentially improving bioavailability.
- Nitro Group : Often associated with antimicrobial action and can participate in various chemical reactions.
- Cyano Group : Provides additional reactivity, allowing for further chemical modifications.
Antibacterial and Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. The nitro group is particularly noted for its role in antimicrobial activity, while the fluorine atom may enhance the compound's efficacy by improving its interaction with biological membranes.
Case Studies:
- Antibacterial Activity : A study demonstrated that derivatives of nitrobenzonitriles can inhibit specific bacterial enzymes, suggesting a mechanism of action that could be leveraged in antibiotic development.
- Antifungal Activity : Another investigation found that similar compounds exhibited potent antifungal effects against various strains, indicating their potential as therapeutic agents against fungal infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in microbial metabolism.
- Membrane Disruption : The lipophilic nature of the fluorine atom may facilitate penetration into microbial membranes, leading to cell disruption.
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluoro-4-nitrophenylacetonitrile | C8H7FNO2 | Contains an amine group; used for further synthesis. |
3-Fluoro-4-nitrophenylacetonitrile | C9H8FNO3 | Contains an acetonitrile group; different applications in organic synthesis. |
2-Chloro-6-nitrophenylacetonitrile | C8H6ClNO2 | Chlorine instead of fluorine; different reactivity profile. |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound derivatives, exploring their biological activities:
- Synthesis Pathways : Various synthetic routes have been developed to create this compound, including nitration reactions that yield high-purity products suitable for biological testing .
- Pharmacological Studies : Investigations into the pharmacological properties have shown promise for developing new drug candidates targeting bacterial infections or cancer.
Safety and Toxicity
While exploring the biological activities, it is crucial to consider the safety profile of this compound:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Fluoro-6-nitrophenylacetonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation. For example, fluorinated benzaldehyde precursors (e.g., 2-fluoro-6-nitrobenzaldehyde) react with cyanide sources like NaCN/KCN under basic conditions (NaOH or K₂CO₃). Temperature control (60–80°C) and solvent selection (DMF or acetonitrile) are critical for yield optimization. Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies fluorine-induced deshielding effects (e.g., aromatic proton splitting patterns at δ 7.5–8.5 ppm) and nitrile carbon signals (δ ~115–120 ppm).
- IR Spectroscopy : Confirms the nitrile group (C≡N stretch at ~2240 cm⁻¹) and nitro group (asymmetric NO₂ stretch at ~1520 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₈H₅FNO₂: calc. 182.0253) .
Advanced Research Questions
Q. How do electronic effects from fluorine and nitro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The ortho -nitro group acts as a strong electron-withdrawing group (EWG), directing electrophilic attacks to specific positions, while the meta -fluoro group enhances aromatic stability. Computational studies (DFT) can map charge distribution to predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves comparing yields with/without substituents .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated nitriles like this compound?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies (e.g., enzyme inhibition assays) while controlling for variables like solvent polarity or assay pH.
- Structure-Activity Relationship (SAR) : Isolate electronic (Hammett σ values) vs. steric effects using analogs (e.g., 2-Chloro-6-nitrophenylacetonitrile).
- Reproducibility Checks : Validate assay protocols using standardized positive/negative controls .
Q. How can reaction intermediates of this compound be trapped and characterized in complex transformations?
- Methodological Answer :
- In Situ Monitoring : Use low-temperature NMR (−40°C) or cryo-trapping to stabilize intermediates like nitrile oxides.
- Isotopic Labeling : Introduce ¹⁵N or ¹⁸O labels to track nitro group reduction pathways (e.g., nitro → amine).
- X-ray Crystallography : Resolve transient intermediates co-crystallized with stabilizing agents (e.g., crown ethers) .
Q. Data Analysis & Experimental Design
Q. What computational tools predict the thermodynamic stability of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO).
- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) for tautomerization or degradation pathways.
- QSPR Models : Correlate substituent parameters (e.g., σₚ) with experimental stability data .
Q. How do solvent effects impact the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
- Methodological Answer :
- Polar Protic vs. Aprotic Solvents : Compare reaction rates in MeOH (protic, stabilizes intermediates) vs. DMF (aprotic, accelerates SNAr).
- Kamlet-Taft Parameters : Quantify solvent polarity (π*) and hydrogen-bonding effects (β) to optimize yields.
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation .
Q. Safety & Handling (Research Context)
Q. What precautions are essential when handling this compound in high-temperature reactions?
- Methodological Answer :
- Ventilation : Use fume hoods with HEPA filters to capture volatile nitrile byproducts.
- Thermal Stability Testing : Conduct DSC/TGA to identify exothermic decomposition thresholds (>200°C).
- PPE : Wear nitrile gloves and gas-tight goggles to prevent dermal/ocular exposure .
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-7-2-1-3-8(11(12)13)6(7)4-5-10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWFTTRSKJXYMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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